

# Spectral Data of Spiro[3.5]nonane-1,3-dione: A Technical Guide

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## Compound of Interest

Compound Name: Spiro[3.5]nonane-1,3-dione

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This technical guide provides a comprehensive overview of the predicted spectral data for **Spiro[3.5]nonane-1,3-dione**, a valuable building block in organic synthesis. Due to the limited availability of experimentally acquired spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and computational models. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied by researchers synthesizing this compound.

## Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **Spiro[3.5]nonane-1,3-dione** (Molecular Formula:  $C_9H_{12}O_2$ , Molecular Weight: 152.19 g/mol).<sup>[1]</sup> These predictions are based on the analysis of its chemical structure, which features a spirocyclic system containing a cyclobutane-1,3-dione moiety and a cyclohexane ring.

## Predicted $^1H$ NMR Spectral Data

Solvent: Chloroform-d ( $CDCl_3$ ) Frequency: 400 MHz

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 3.2 - 3.5	Singlet	4H	-CH <sub>2</sub> - (Cyclobutanedione ring)
~ 1.6 - 1.8	Multiplet	10H	-CH <sub>2</sub> - (Cyclohexane ring)

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

## Predicted <sup>13</sup>C NMR Spectral Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 100 MHz

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 210 - 220	C=O (Ketone)
~ 60 - 70	C (Spiro center)
~ 45 - 55	-CH <sub>2</sub> - (Cyclobutanedione ring)
~ 20 - 40	-CH <sub>2</sub> - (Cyclohexane ring)

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

## Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2930, ~ 2860	Strong	C-H stretch (alkane)
~ 1780 - 1750	Strong	C=O stretch (symmetric and asymmetric, cyclobutanedione)
~ 1450	Medium	C-H bend (alkane)

Note: The IR absorption frequencies are characteristic ranges for the specified functional groups.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment
152	Moderate	$[M]^+$ (Molecular ion)
124	Strong	$[M - CO]^+$
96	Strong	$[M - 2CO]^+$
81	Moderate	$[C_6H_9]^+$
68	Moderate	$[C_5H_8]^+$
55	Strong	$[C_4H_7]^+$

Note: The fragmentation pattern is a prediction based on the typical behavior of cyclic ketones and diones under EI-MS conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **Spiro[3.5]nonane-1,3-dione**.

### Synthesis of Spiro[3.5]nonane-1,3-dione

A common route for the synthesis of **Spiro[3.5]nonane-1,3-dione** involves the condensation of a malonic ester derivative with a suitable dihaloalkane, followed by hydrolysis and decarboxylation.[\[11\]](#) Another approach is the reaction of a cyclobutane dicarboxylate with an appropriate reagent.[\[11\]](#) Given the challenges in purifying spirocyclic compounds, column chromatography is a frequently employed purification method.[\[11\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve 5-10 mg of purified **Spiro[3.5]nonane-1,3-dione** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **Spiro[3.5]nonane-1,3-dione** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

## Mass Spectrometry (MS)

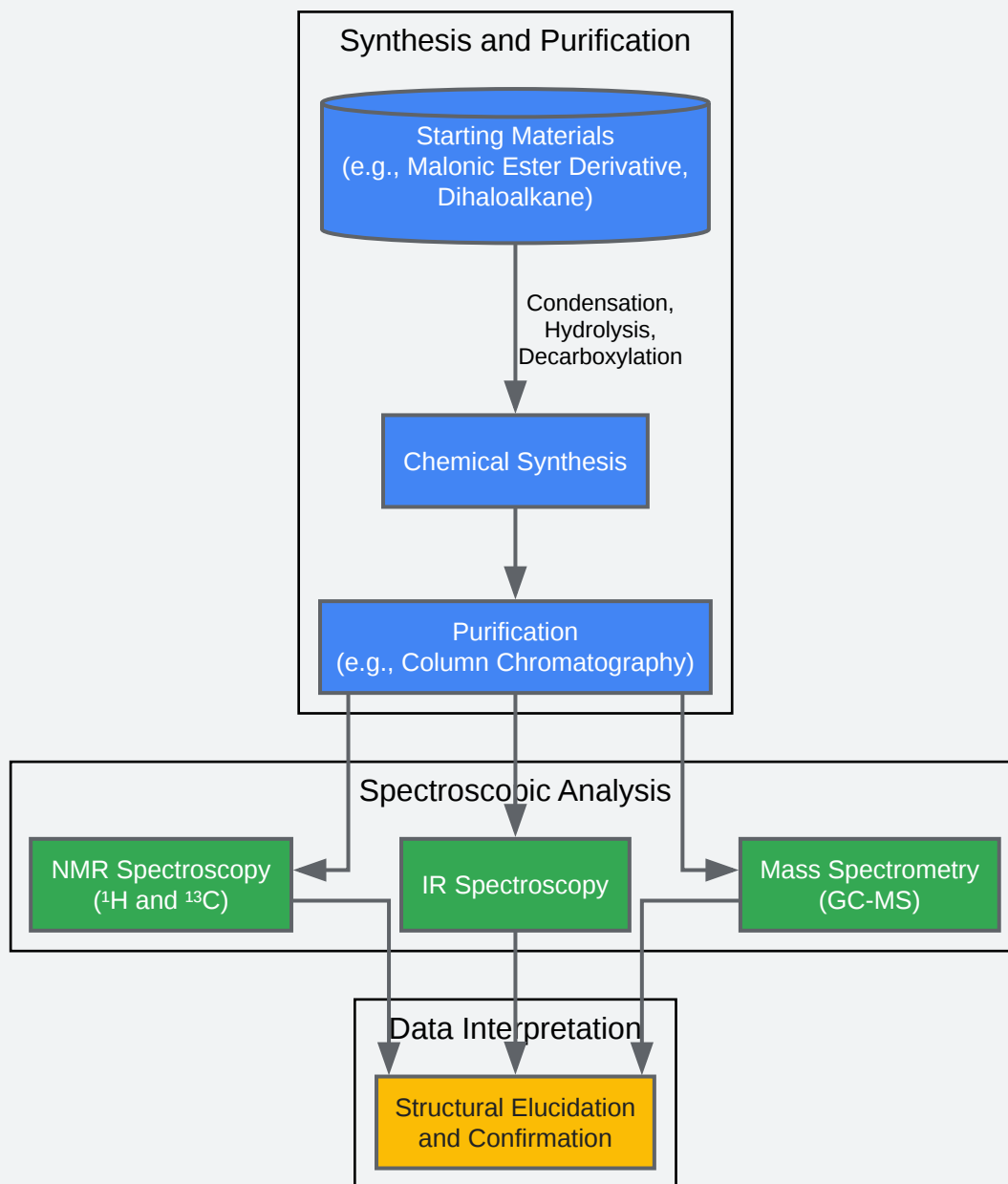
- Sample Introduction (Gas Chromatography - GC):
  - Dissolve a small amount of **Spiro[3.5]nonane-1,3-dione** in a volatile solvent (e.g., dichloromethane or ethyl acetate).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS system.
  - GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
  - Oven Temperature Program: Start at a low temperature (e.g., 50  $^{\circ}\text{C}$ ), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250  $^{\circ}\text{C}$ ) at a rate of 10-20  $^{\circ}\text{C}/\text{min}$ .
- Mass Analysis (Electron Ionization - EI):
  - Ionization Energy: Standard 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 300.

- Ion Source Temperature: 200-250 °C.
- The mass spectrum will be recorded for the peak corresponding to **Spiro[3.5]nonane-1,3-dione** as it elutes from the GC column.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of **Spiro[3.5]nonane-1,3-dione**.

## Workflow for Synthesis and Spectral Analysis of Spiro[3.5]nonane-1,3-dione



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Caption: A logical workflow for the synthesis, purification, and subsequent spectroscopic analysis of **Spiro[3.5]nonane-1,3-dione**.

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